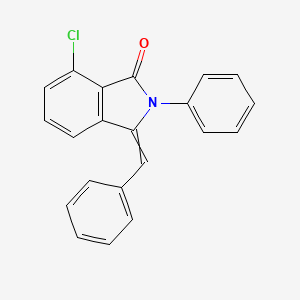
3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolinones. This compound is characterized by its unique structure, which includes a benzylidene group, a chloro substituent, and a phenyl group attached to an isoindolinone core. Isoindolinones are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves the condensation of 7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Industrial production may also involve the use of automated systems to control reaction parameters and ensure consistent product quality.
化学反応の分析
Types of Reactions
3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Isoindolinone derivatives with oxidized functional groups.
Reduction: Benzyl-substituted isoindolinones.
Substitution: Various substituted isoindolinones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-Benzylidene-2,3-dihydro-1H-isoindol-1-one: Lacks the chloro substituent.
7-Chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one: Lacks the benzylidene group.
2-Phenyl-2,3-dihydro-1H-isoindol-1-one: Lacks both the benzylidene and chloro substituents.
Uniqueness
3-Benzylidene-7-chloro-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both the benzylidene and chloro substituents, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development .
特性
CAS番号 |
66294-26-6 |
|---|---|
分子式 |
C21H14ClNO |
分子量 |
331.8 g/mol |
IUPAC名 |
3-benzylidene-7-chloro-2-phenylisoindol-1-one |
InChI |
InChI=1S/C21H14ClNO/c22-18-13-7-12-17-19(14-15-8-3-1-4-9-15)23(21(24)20(17)18)16-10-5-2-6-11-16/h1-14H |
InChIキー |
UTJWMYGPERQGLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=CC=C3)Cl)C(=O)N2C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


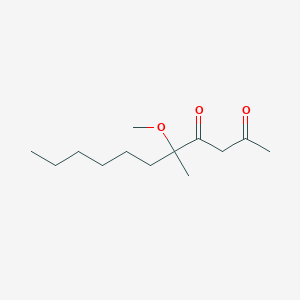
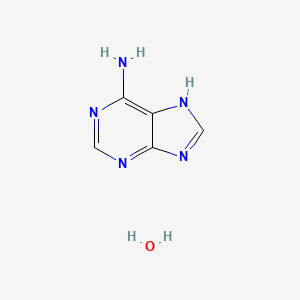
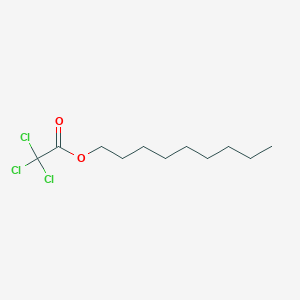
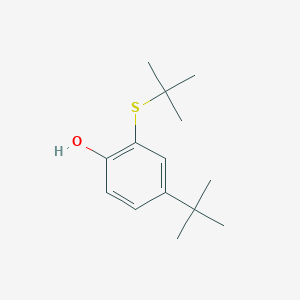
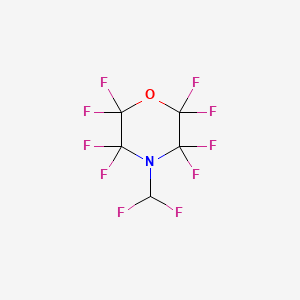
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)

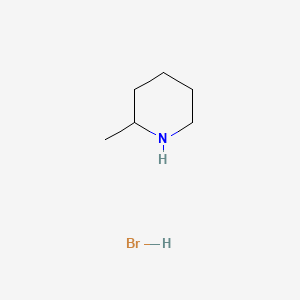
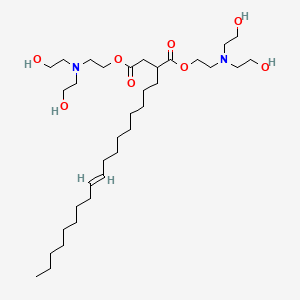
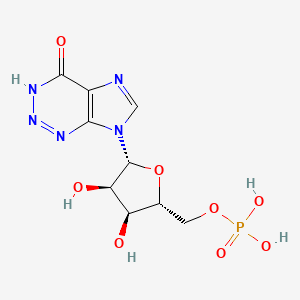
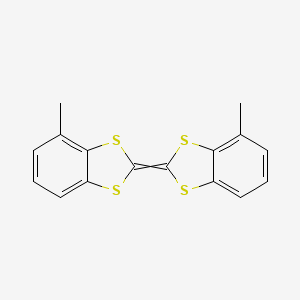
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
